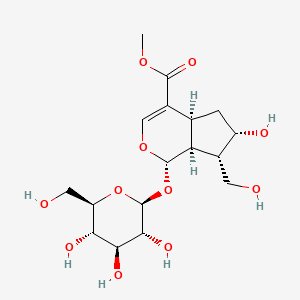

10-Hydroxyloganin

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H26O11 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

methyl (1S,4aS,6S,7S,7aS)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-7,9-14,16-23H,2-4H2,1H3/t6-,7+,9+,10-,11+,12-,13+,14-,16+,17+/m1/s1 |

InChI Key |

GTEDLLYKAJRTNK-UMHDANERSA-N |

SMILES |

COC(=O)C1=COC(C2C1CC(C2CO)O)OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@H]2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC(C2CO)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity

Botanical Sources and Geographic Distribution

10-Hydroxyloganin has been identified primarily in species belonging to the Rubiaceae family, with additional occurrences reported in other families such as Oleaceae and Caprifoliaceae. The Rubiaceae family is extensive, comprising over 13,100 species that are predominantly located in tropical and warm climates nih.gov.

The genus Galium (Rubiaceae), commonly known as bedstraws, is a notable source of this compound. Species within this genus are distributed across diverse regions, including North and South America, Europe, the northern United States, southern Canada, and tropical Asia researchgate.net. Specific species of Galium from which this compound has been isolated include Galium mollugo and Galium lovcense nih.govresearchgate.net. Studies on Bulgarian Galium species have confirmed its presence, highlighting how phytochemical composition can vary based on geographic origin researchgate.netresearchgate.net.

Another significant botanical source is Hydnophytum formicarum, an epiphytic ant-plant from the Rubiaceae family found in Vietnam, where it grows along spring sides at altitudes above 600 meters vjs.ac.vn. The compound has also been identified in Scabiosa columbaria (Pigeon scabious) of the Caprifoliaceae family up.ac.za. While some research has pointed to the presence of related hydroxylated loganin (B1675030) derivatives in Nyctanthes arbor-tristis (Oleaceae), which is widely distributed in the sub-Himalayan regions of India and surrounding areas, the specific isolation of this compound itself is a key finding in other species researchgate.netijpsjournal.comacs.org.

Table 1: Botanical Sources and Geographic Distribution of this compound

Co-occurrence with Related Monoterpenoid Iridoids and Secoiridoids

This compound does not occur in isolation. It is typically found as part of a complex mixture of other iridoid and secoiridoid compounds, which are biosynthetically related. The specific profile of these co-occurring metabolites can be characteristic of the plant species and serves as a chemotaxonomic marker nih.govnih.gov.

In various Galium species, this compound is accompanied by a diverse array of iridoids. researchgate.netresearchgate.net These include its direct precursor, loganin, as well as compounds such as asperuloside, geniposidic acid, scandoside, monotropein, and deacetylasperulosidic acid nih.govresearchgate.netresearchgate.net. Secoiridoids, which are formed by the cleavage of the cyclopentane (B165970) ring of iridoids, also co-occur, with secogalioside (B1197800) being identified in Galium mollugo researchgate.netresearchgate.net.

In the ant-plant Hydnophytum formicarum, this compound was isolated alongside other iridoids, specifically asperulosidic acid, deacetylasperulosidic acid, and 6α-hydroxygeniposide vjs.ac.vn. This distinct combination of compounds contributes to the unique phytochemical fingerprint of the species.

Table 2: Co-occurring Iridoids and Secoiridoids with this compound

Role in Plant Secondary Metabolism and Ecological Interactions

This compound is a product of plant secondary metabolism, a series of biochemical pathways that produce compounds not essential for primary functions like growth and reproduction, but which are crucial for adaptation and defense nih.gov. Iridoids are monoterpenoids synthesized from geranyl pyrophosphate via the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways.

The biosynthesis of this compound is a specific step within the broader iridoid pathway. It is formed through the oxidation of its immediate precursor, loganin researchgate.netresearchgate.net. This hydroxylation step is a key diversification point in the metabolic pathway. For some time, this compound was hypothesized to be a key intermediate in the biosynthesis of secoiridoids, such as secologanin (B1681713) researchgate.net. Secologanin is a pivotal compound that combines with tryptamine (B22526) to form the precursors for complex indole (B1671886) alkaloids nih.gov. However, feeding experiments using labeled compounds in plants like Lonicera morrowii and Adina pilulifera indicated that this compound was not a direct precursor to secologanin in these species, suggesting that loganin is likely cleaved directly to form secologanin jst.go.jpthieme-connect.com.

From an ecological perspective, secondary metabolites like iridoids play a critical role in mediating interactions between plants and their environment. They often function as defense compounds against herbivores and pathogens. The biological activity of iridoids supports the hypothesis that they function as part of a plant's chemical defense system against insects and other threats . The accumulation of these compounds in plant tissues, such as leaves and stems, can deter feeding, making the plant less palatable or more toxic to potential herbivores mdpi.com.

Table 3: List of Mentioned Chemical Compounds

Isolation and Advanced Analytical Characterization Methodologies

Advanced Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC, HR-LCMS)

The isolation of 10-Hydroxyloganin from natural sources is typically achieved through a multi-step chromatographic process. Initial extraction from plant material, such as the ant plant Hydnophytum formicarum, is often performed using a polar solvent like methanol (B129727). This crude extract, containing a complex mixture of phytochemicals, is then subjected to various chromatographic separations.

Column chromatography (CC) is a fundamental technique used for the initial fractionation of the extract. Researchers have successfully used both normal-phase and reversed-phase column chromatography for this purpose. For instance, in one study, a methanol extract was first fractionated on a silica (B1680970) gel column. A subsequent separation of a resulting subfraction was performed using YMC RP-18 reversed-phase column chromatography with a methanol-water solvent system, followed by another round of silica gel column chromatography to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) and High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) are powerful analytical tools for the detection and identification of this compound in complex mixtures. HR-LCMS analysis of a methanolic extract of Teucrium polium successfully identified this compound based on its retention time and accurate mass measurement. These high-resolution techniques provide excellent sensitivity and specificity, allowing for the confident identification of the compound even when present in small amounts within a crude extract. The use of reversed-phase columns, such as a C18 column, is common in these analyses.

| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Source |

|---|---|---|---|---|

| Column Chromatography (CC) | YMC RP-18 | Methanol-H₂O (1:4) | Isolation | |

| Column Chromatography (CC) | Silica Gel | CH₂Cl₂-Methanol (4:1) | Isolation | |

| High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) | SB-C18 column (2.1 × 50 mm) | Not specified | Identification |

Spectroscopic Approaches for Structural Elucidation (e.g., 1D and 2D NMR, ESI-MS, HR-TOF-ESIMS)

Once isolated, the definitive structure of this compound is determined using a suite of spectroscopic methods. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Electrospray Ionization Mass Spectrometry (ESI-MS) provides crucial information about the molecular weight of the compound. For this compound, ESI-MS analysis typically shows a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 407, which corresponds to the molecular formula C₁₇H₂₆O₁₁. This high-resolution mass data is fundamental in confirming the elemental composition.

NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like HMBC), is indispensable for elucidating the precise connectivity and stereochemistry of the molecule. The ¹H-NMR spectrum reveals the chemical environment of all hydrogen atoms, while the ¹³C-NMR spectrum identifies all carbon atoms in the structure.

Two-dimensional NMR techniques are particularly powerful. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is used to identify long-range (2-3 bond) correlations between protons and carbons. In the structural elucidation of this compound, a key HMBC correlation was observed between the olefinic proton H-3 and carbon C-1, confirming the location of the double bond. Furthermore, a crucial correlation between the oxymethylene protons at H-10 and carbon C-7 confirmed the placement of the hydroxyl group at the C-10 position, a defining feature of the molecule.

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 99.02 | 5.26 (d, 2.0) |

| 3 | 153.25 | 7.48 (s) |

Biosynthetic Pathways and Enzymatic Transformations

Precursor Integration and Early Stages of Iridoid Biosynthesis

The foundational building blocks for iridoid biosynthesis are the C5 isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govguidetoimmunopharmacology.orgguidetopharmacology.orgmcw.edumetabolomicsworkbench.org These precursors are primarily generated via the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, although the cytosolic mevalonic acid (MVA) pathway can also contribute to a lesser extent. wikipedia.orgwikipedia.org

The initial committed step in monoterpenoid biosynthesis involves the head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), to form the C10 precursor, geranyl diphosphate (GPP). guidetoimmunopharmacology.orgwikipedia.orgfrontiersin.orgnih.govuni.lumetabolomicsworkbench.org Subsequently, GPP is converted into geraniol (B1671447) by the action of geraniol synthase (GES). wikipedia.orgfrontiersin.org This early stage sets the monoterpenoid scaffold from which the characteristic cyclic structure of iridoids is later derived.

Table 1: Early Precursors in Iridoid Biosynthesis

| Compound Name | PubChem CID | Role in Biosynthesis |

| Isopentenyl diphosphate (IPP) | 1195 | C5 building block |

| Dimethylallyl diphosphate (DMAPP) | 647 | C5 building block, isomer of IPP |

| Geranyl diphosphate (GPP) | 445995 | C10 precursor formed from IPP and DMAPP |

| Geraniol | 637566 | Product of GPP hydrolysis, initial monoterpene alcohol |

Enzymatic Steps Leading to 10-Hydroxyloganin Formation (e.g., Hydroxylases, Oxidoreductases)

Following the formation of geraniol, the pathway to the iridoid skeleton involves specific hydroxylation and oxidation steps. Geraniol is hydroxylated at the C10 position by geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase, to yield 10-hydroxygeraniol. wikipedia.orgnih.govwikipedia.orglabsolu.camdpi.com This hydroxylation is considered a crucial step in the pathway. wikipedia.org Subsequently, 10-hydroxygeraniol undergoes oxidation, catalyzed by 10-hydroxygeraniol oxidoreductase (10HGO), to form 10-oxogeranial. wikipedia.orgwikipedia.orgnih.govuni.luuni.lu

The dialdehyde (B1249045) 10-oxogeranial then undergoes a reductive cyclization, mediated by iridoid synthase (ISY), to form nepetalactol, which can exist in equilibrium with its open form, iridodial. wikipedia.orgfrontiersin.orgwikipedia.orguni.luwikipedia.orgnih.gov From nepetalactol, the pathway proceeds through 7-deoxyloganetic acid (formed by iridoid oxidase, IO) wikipedia.org, then 7-deoxyloganic acid (via 7-deoxyloganetic acid glucosyltransferase, 7-DLGT) wikipedia.org, and subsequently loganic acid (catalyzed by 7-deoxyloganic acid hydroxylase, 7-DLH). wikipedia.org Loganic acid is then methylated by loganic acid O-methyltransferase (LAMT) to produce loganin (B1675030). guidetopharmacology.orgwikipedia.orguniprot.orgwikipedia.orgjipb.net

While loganin is a well-established iridoid glycoside guidetopharmacology.org, the specific enzymatic steps directly leading to the formation of "this compound" (implying a hydroxyl group at the C10 position of loganin) are not extensively detailed in the provided search results. The literature primarily focuses on the hydroxylation of geraniol at C10 (forming 10-hydroxygeraniol) as an early step. If this compound refers to a hydroxylated derivative of loganin, its formation would likely involve a later, specific hydroxylation event on the loganin scaffold, which is not explicitly described by the provided sources. One study mentions "the possibility of the intermediacy of this compound in the biosynthesis of secologanin (B1681713)," suggesting its potential relevance, but without detailing its enzymatic formation. wikidata.org

Table 2: Key Enzymatic Steps in Iridoid Biosynthesis Leading to Loganin

| Enzyme Name | Substrate | Product | EC Number (if available) | Role |

| Geraniol synthase (GES) | Geranyl diphosphate | Geraniol | - | Converts GPP to geraniol |

| Geraniol 10-hydroxylase (G10H) | Geraniol | 10-Hydroxygeraniol | - | Hydroxylates geraniol at C10 |

| 10-Hydroxygeraniol oxidoreductase (10HGO) | 10-Hydroxygeraniol | 10-Oxogeranial | - | Oxidizes 10-hydroxygeraniol |

| Iridoid synthase (ISY) | 10-Oxogeranial | Nepetalactol/Iridodial | - | Cyclizes 10-oxogeranial to the iridoid skeleton |

| 7-Deoxyloganic acid hydroxylase (7-DLH) | 7-Deoxyloganic acid | Loganic acid | - | Hydroxylates 7-deoxyloganic acid |

| Loganic acid O-methyltransferase (LAMT) | Loganic acid | Loganin | EC 2.1.1.50 | Methylates loganic acid to loganin |

Evaluation of this compound as an Intermediate in Secoiridoid Biogenesis

Secoiridoids are a class of monoterpenoids characterized by a cleaved cyclopentane (B165970) ring, typically derived from iridoids. Loganin serves as a pivotal intermediate in the biosynthesis of various secoiridoids, notably secologanin. nih.govwikipedia.org The conversion of loganin to secologanin is catalyzed by secologanin synthase (SLS), a cytochrome P450 enzyme (CYP72A1). wikipedia.orguniprot.org Secologanin, in turn, is a crucial precursor for a wide range of pharmaceutically important compounds, including terpene indole (B1671886) alkaloids (TIAs) like strictosidine (B192452), which is formed by the condensation of secologanin and tryptamine (B22526), catalyzed by strictosidine synthase. wikipedia.orgnih.gov

Given that this compound is structurally related to loganin (presumably a hydroxylated form of loganin), its potential role as an intermediate in secoiridoid biogenesis would depend on whether it can be directly converted into a secoiridoid or further modified to a known secoiridoid precursor. As noted, one study indicates the "possibility of the intermediacy of this compound in the biosynthesis of secologanin." wikidata.org However, the precise enzymatic machinery or direct evidence demonstrating this compound's conversion to secologanin or other secoiridoids is not explicitly detailed in the provided search results. The primary pathway to secologanin proceeds directly from loganin via secologanin synthase. Further research would be required to definitively establish this compound's specific role and enzymatic transformations within the secoiridoid pathway.

Genetic and Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of iridoids and secoiridoids, including the steps leading to loganin and secologanin, is tightly regulated at the genetic and transcriptional levels. Genes encoding key enzymes in these pathways have been identified and characterized in various plant species, such as Catharanthus roseus and Rehmannia glutinosa. wikipedia.orgmdpi.com

Transcriptome analyses are instrumental in revealing putative genes involved in iridoid biosynthesis. For instance, studies have identified genes encoding enzymes like geraniol synthase (GES), geraniol 10-hydroxylase (G10H), 10-hydroxygeraniol oxidoreductase (10HGO), and strictosidine synthase (STR). wikipedia.orgwikipedia.org The expression profiles of genes such as G10H and Cytochrome P450 reductase (CPR), which is essential for G10H activity, can exhibit similar patterns and respond to external stimuli, such as induction by jasmonic acid. wikipedia.org

The MEP pathway, which supplies the initial IPP and DMAPP precursors, is considered the major source for iridoid biosynthesis, and its associated genes are subject to regulatory mechanisms. wikipedia.orgwikipedia.org Advances in metabolic engineering have demonstrated the feasibility of synthesizing complex iridoid-derived compounds, such as strictosidine, in heterologous hosts like yeast (Saccharomyces cerevisiae) by introducing and manipulating relevant biosynthetic genes. wikipedia.org This highlights the potential for genetic and transcriptional control to enhance or redirect the production of specific iridoids and secoiridoids.

Chemical Synthesis and Semi Synthetic Derivatization

Total Synthesis Strategies of 10-Hydroxyloganin and Enantiomers

The total synthesis of this compound and its aglucon has been a significant focus in organic chemistry, aiming to provide access to this iridoid and its derivatives independent of natural sources.

One of the earliest and most notable total syntheses of (±)-hydroxyloganin was reported by Tietze in 1974. uni-goettingen.de This synthesis established a foundational route to the iridoid skeleton. A key feature of this and other related syntheses is the stereocontrolled construction of the fused cyclopentanopyran ring system.

The general steps in these syntheses often involve:

Construction of a key intermediate: This is frequently a bicyclic system that contains the core iridoid framework.

Functional group manipulation: A series of reactions to install the necessary hydroxyl, carboxyl, and vinyl groups with the correct stereochemistry.

Glycosylation: The final step to attach the glucose moiety, which itself is a stereochemically complex process.

Details regarding the enantioselective total synthesis of this compound itself are less prevalent in readily available literature compared to its racemic form or its aglucon. However, the principles of asymmetric synthesis, such as the use of chiral auxiliaries, asymmetric catalysis, or chiral starting materials, are standard approaches applied to natural product synthesis. nih.govcaltech.eduresearchgate.net For example, asymmetric de Mayo reactions using chiral spirocyclic dioxinones have been developed as a method to create optically active cyclopenta[c]pyran derivatives, which are key building blocks for iridoids. acs.org

The table below summarizes key aspects of a representative synthesis strategy for the aglucon.

| Synthesis Stage | Description | Key Reagents/Conditions | Reference |

| Synthon Preparation | Formation of a 1-hydroxy-4a,5,8,8a-tetrahydroisochromene intermediate. | Diels-Alder reaction | escholarship.orgacs.org |

| Aldol (B89426) Condensation | Intramolecular aldol condensation to form the cyclopentane (B165970) ring. | Designed to control stereoselectivity of the newly formed hydroxyl group. | sci-hub.se |

| Functionalization | Oxidative cleavage and subsequent modifications to install the aldehyde and methyl ester groups. | Lead tetraacetate, methanol (B129727) | escholarship.org |

| Final Product | (±)-10-Hydroxyloganin aglucon. | Overall yield of ~18% reported in one formal synthesis. | sci-hub.se |

Semi-Synthetic Modifications and Preparation of Analogues

Semi-synthetic approaches, starting from more abundant natural products, provide an alternative and often more practical route to this compound and its analogues.

A significant semi-synthetic route involves the chemical conversion of geniposide (B1671433), another iridoid glucoside, into this compound. google.com This transformation leverages the existing iridoid skeleton of geniposide and modifies it to introduce the C-10 hydroxyl group.

Furthermore, this compound itself serves as a precursor for the synthesis of other valuable compounds. A notable example is its fragmentation to produce secologanin-type compounds. uni-goettingen.detandfonline.com Secologanin (B1681713) is a crucial building block for the biosynthesis of a vast array of indole (B1671886) alkaloids. This fragmentation reaction typically involves the cleavage of the cyclopentane ring, a key structural transformation in the biosynthesis of secoiridoids.

Researchers have also prepared various analogues of related iridoids like loganin (B1675030) by modifying the hydroxyl groups on the glucose moiety or the iridoid core through reactions such as acylation. google.com For instance, various ester derivatives of loganin have been synthesized, including tetra-O-acetyl loganin and further acylated versions at the 6'-O-position of the glucose unit. google.com Similar strategies can be applied to this compound to explore structure-activity relationships. For example, 7-O-trans-cinnamoyl 6β–hydroxyloganin is a naturally occurring derivative, and further chemical modifications of such compounds have been explored. nih.gov

The table below outlines examples of semi-synthetic modifications involving this compound or related iridoids.

| Starting Material | Transformation | Product(s) | Significance | Reference |

| Geniposide | Chemical Conversion | This compound | Provides a semi-synthetic source of this compound. | google.com |

| This compound Derivatives | Fragmentation | Secologanin-type compounds | Access to key precursors for indole alkaloids. | uni-goettingen.detandfonline.com |

| Loganin | Acylation (e.g., with Acetic Anhydride) | 2′,3′,4′,7-Tetra-O-acetylloganin | Preparation of analogues with modified properties. | google.com |

| 7-O-trans-cinnamoyl 6β–hydroxyloganin | Chemical Derivatization | Novel derivatives | Exploration of anticancer activities. | nih.gov |

Biocatalytic Approaches in this compound Modification and Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the synthesis and modification of complex molecules like this compound. symeres.com These methods are prized for their high selectivity (chemo-, regio-, and stereoselectivity) and ability to function under mild reaction conditions, which is ideal for sensitive substrates. frontiersin.orgmdpi.com

In the context of this compound, biocatalysis is primarily relevant to its natural biosynthesis. The formation of this compound from loganin is a key hydroxylation step in the biosynthetic pathway of certain iridoids and alkaloids. This reaction is catalyzed by a specific hydroxylase enzyme. While the direct industrial production of this compound via fermentation or isolated enzyme catalysis is not widely established, the enzymatic principles are well-studied.

Key enzymatic transformations relevant to this compound include:

Hydroxylation: Enzymes such as cytochrome P450 monooxygenases are responsible for introducing hydroxyl groups at specific, often unactivated, positions on a molecule. researchgate.net The conversion of loganin to this compound is a prime example of such a regioselective hydroxylation. The enzyme secologanin synthase, a cytochrome P450, is known to catalyze the oxidative cleavage of loganin to form secologanin, a closely related process. researchgate.net Similarly, specific hydroxylases like L-proline-4-hydroxylase demonstrate the power of enzymes to perform selective hydroxylations on complex scaffolds. seqens.com

Glycosylation: Glycosyltransferase enzymes are responsible for attaching sugar moieties to aglycones. This is the final step in the biosynthesis of this compound from its aglucon.

Esterification/Hydrolysis: Lipases and esterases can be used to selectively add or remove acyl groups. frontiersin.org This could be applied, for example, to modify the hydroxyl groups on the glucose unit or the core of this compound to create novel derivatives.

The use of whole-cell biocatalysis, employing plant cell cultures, has also been explored. Cell cultures of various species from the Caprifoliaceae family, such as Lonicera tatarica, have been shown to transform exogenously fed loganin, demonstrating the presence of the necessary enzymatic machinery to modify the iridoid core. researchgate.net

| Biocatalytic Approach | Enzyme Class (Example) | Reaction | Relevance to this compound | Reference |

| Regioselective Hydroxylation | Cytochrome P450 Monooxygenases | Loganin → this compound | Key step in the natural biosynthesis. | researchgate.net |

| Glycosylation | Glycosyltransferases | This compound aglucon + UDP-Glucose → this compound | Formation of the final glycoside. | acs.org |

| Plant Cell Culture | Lonicera tatarica cells | Loganin → Secologanin | Demonstrates in vivo enzymatic capability for iridoid modification. | researchgate.net |

| Acyl Modification | Lipases / Esterases | Esterification / Hydrolysis | Potential for creating novel semi-synthetic analogues. | frontiersin.orgtaylorfrancis.com |

Mechanistic Investigations of Biological Activities in Non Human Systems

In Vitro Studies on Cellular and Molecular Targets

10-Hydroxyloganin, as an isoprenoid, has been implicated in the antimicrobial properties observed in plant extracts. In silico docking studies have indicated that the antimicrobial activities of constituent compounds, including this compound, from Thymus musilii are thermodynamically feasible nih.govresearchgate.netdntb.gov.ua.

Extracts containing this compound have demonstrated broad-spectrum antimicrobial effects. A methanolic extract of Thymus musilii, which includes this compound, exhibited significant antibacterial and antifungal activities. The mean diameter of growth inhibition zones (mGIZ) for this extract ranged from 12.33 ± 0.57 mm against Pseudomonas aeruginosa ATCC 27853 to 29.33 ± 1.15 mm against Candida albicans ATCC 10231 nih.govresearchgate.netmdpi.com. Minimal Inhibitory Concentrations (MICs) for the T. musilii extract were reported to range from 0.781 mg/mL to 12.5 mg/mL against various tested microorganisms nih.govresearchgate.netresearchgate.net.

Similarly, a methanolic extract of Teucrium polium, also containing this compound, showed a wide antibacterial spectrum with inhibition zones ranging from 6 to 20 mm. Its MIC values for bacterial strains and Candida species ranged from 6.25 mg/mL to 25 mg/mL researchgate.netmdpi.comnih.gov.

Table 1: Antimicrobial Activity of Extracts Containing this compound

| Extract Source | Microorganism (Strain) | Activity Type | Inhibition Zone (mm) / MIC (mg/mL) | Reference |

| Thymus musilii | Pseudomonas aeruginosa ATCC 27853 | Antibacterial | 12.33 ± 0.57 mm (mGIZ) | nih.govresearchgate.net |

| Thymus musilii | Candida albicans ATCC 10231 | Antifungal | 29.33 ± 1.15 mm (mGIZ) | nih.govresearchgate.net |

| Thymus musilii | Various microorganisms | Antibacterial/Antifungal | 0.781 - 12.5 mg/mL (MIC) | nih.govresearchgate.net |

| Teucrium polium | Bacterial strains | Antibacterial | 6 - 20 mm (inhibition zone) | researchgate.netnih.gov |

| Teucrium polium | Bacterial/Candida species | Antibacterial/Antifungal | 6.25 - 25 mg/mL (MIC) | researchgate.netmdpi.com |

Regarding antiviral activity, studies on Teucrium polium methanolic extract, which contains this compound, reported no antiviral activity against Coxsackievirus B-3 (CVB3) and Herpes simplex virus type 2 (HSV-2) researchgate.netmdpi.comnih.gov.

Extracts containing this compound have demonstrated effects on bacterial biofilms and quorum sensing mechanisms. The methanolic extract of Thymus musilii, a source of this compound, significantly inhibited biofilm formation. The highest percentage of biofilm inhibition was observed at 10 mg/mL, achieving 53.96 ± 4.21% inhibition for Salmonella typhimurium ATCC 14028 and 49.54 ± 4.5 mg/mL for Listeria monocytogenes ATCC 7644 nih.govresearchgate.netdntb.gov.uaresearchgate.net.

Furthermore, the Teucrium polium extract, containing this compound, demonstrated anti-quorum sensing properties by inhibiting the motility of Pseudomonas aeruginosa PAO1. At a concentration of 100 µg/mL, the extract inhibited swarming motility by 23.66% and swimming motility by 35.25% in a concentration-dependent manner researchgate.netmdpi.comnih.gov. These findings suggest that this compound, as a component of these extracts, contributes to their ability to interfere with bacterial communication and biofilm development.

This compound is a component of plant extracts known for their antioxidant capabilities. The methanolic extract of Thymus musilii, which contains this compound, exhibited significant free radical scavenging activity nih.govjmb.or.kr. This extract demonstrated high scavenging percentages against common free radicals, achieving 91.61 ± 4.1% for 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 85.06 ± 3.14% for 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) nih.govjmb.or.kr.

Table 2: Antioxidant Activity (IC50 values) of Thymus musilii Extract Containing this compound

| Assay Method | IC50 (mg/mL) | Reference |

| DPPH | 0.077 ± 0.0015 | nih.govresearchgate.net |

| ABTS | 0.040 ± 0.011 | nih.govresearchgate.net |

| β-carotene | 0.287 ± 0.012 | nih.govresearchgate.net |

| FRAP | 0.106 ± 0.007 | nih.govresearchgate.net |

This compound has been identified as a compound whose presence in plant extracts correlates with observed cytotoxic and antiproliferative activities against cancer cell lines. In silico docking studies on the constituent compounds of Thymus musilii extract, including this compound, indicated that their anticancer activities are thermodynamically feasible nih.govdntb.gov.ua.

The Teucrium polium extract, which contains this compound, demonstrated a 50% cytotoxic concentration (CC50) of 209 µg/mL on VERO (African Green Monkey Kidney) cell lines researchgate.netmdpi.comnih.gov. While this indicates general cytotoxicity, it highlights the compound's presence in extracts with observed cellular effects. Another plant, Nyctanthes arbor-tristis, containing related iridoid glycosides such as 6-beta-hydroxyloganin, has shown antiproliferative activity against various human cancer cell lines, with the lowest IC50 value of 24.56 ± 6.63 µg/mL against the colorectal adenocarcinoma Colo 205 cell line researchgate.netresearchgate.netsemanticscholar.org. This suggests a broader potential for iridoid glucosides, including this compound, in modulating cancer cell proliferation.

While direct in vitro studies specifically on this compound's anti-inflammatory mechanisms are limited in the provided search results, it is important to note that iridoid glycosides, as a class of compounds to which this compound belongs, are recognized for their anti-inflammatory properties researchgate.net. For instance, loganin (B1675030) and its derivatives, including 6-beta-hydroxyloganin found in Nyctanthes arbor-tristis, have been reported to possess anti-inflammatory activity researchgate.net. The presence of a methyl ester moiety on the iridoid ring of loganin is suggested to enhance its anti-inflammatory activity researchgate.net. In vitro models for evaluating anti-inflammatory potential often involve assays such as protein denaturation and human red blood cell (HRBC) membrane stabilization researchgate.netjddtonline.infojaper.in. The inclusion of this compound in plants known for their traditional anti-inflammatory uses suggests its potential contribution to these effects.

Molecular docking studies have been employed to investigate the potential mechanisms of action of compounds like this compound. In silico docking analyses performed on the constituents of Thymus musilii extract, including this compound, have indicated that their observed antimicrobial, antioxidant, and anticancer activities are thermodynamically feasible nih.govresearchgate.netdntb.gov.ua. This suggests that this compound may interact with specific enzymes or receptors, thereby contributing to the biological effects noted in in vitro assays. While specific target enzymes or receptors were not explicitly detailed in the search results, the thermodynamic feasibility implies a favorable binding affinity and potential for inhibitory or modulatory actions at a molecular level.

Comparative Research and Chemo Taxonomic Relationships

Structural Homologies and Heterologies with Closely Related Iridoids

10-Hydroxyloganin belongs to the iridoid class of monoterpenes, characterized by a cyclopentan-[C]-pyran skeleton. np-mrd.org Its structure shares a common backbone with several other iridoids, but with key differences that influence their biological activity and biosynthetic roles.

Homologies:

Iridoid Skeleton: Like loganin (B1675030), secologanin (B1681713), and 7-epiloganin, this compound possesses the fundamental iridoid structure derived from geraniol (B1671447). researchgate.netwikipedia.org

Glucoside Moiety: It is an iridoid o-glycoside, meaning it has a glucose molecule attached, a common feature among many bioactive iridoids. np-mrd.org

Heterologies:

The primary structural distinction of this compound is the presence of a hydroxyl group (-OH) at the C-10 position. nih.gov This feature sets it apart from closely related iridoids:

Loganin: Lacks the C-10 hydroxyl group.

Secologanin: This secoiridoid is formed by the oxidative cleavage of the cyclopentane (B165970) ring in loganin, a structural change not present in this compound. researchgate.netwikipedia.org

7-epiloganin: Differs from loganin in the stereochemistry at the C-7 position. pugetsound.edu

These structural variations are summarized in the table below.

| Compound | Core Structure | Key Functional Groups/Features |

| This compound | Iridoid | C-10 hydroxyl group, glucoside at C-1 |

| Loganin | Iridoid | No C-10 hydroxyl group, glucoside at C-1 |

| Secologanin | Secoiridoid | Cleaved cyclopentane ring, glucoside at C-1 |

| 7-epiloganin | Iridoid | Epimer at C-7, glucoside at C-1 |

Divergent Biosynthetic Routes Leading to Structural Analogues

The biosynthesis of iridoids originates from the mevalonate (B85504) pathway, with geranyl pyrophosphate (GPP) serving as a key precursor. wikipedia.org The pathways then diverge to produce the variety of iridoid structures observed in nature.

The biosynthesis of secologanin, a crucial intermediate for many indole (B1671886) alkaloids, is thought to proceed from loganin via an oxidative cleavage catalyzed by secologanin synthase. researchgate.netwikipedia.org It was initially proposed that this compound might be an intermediate in this conversion. However, feeding experiments with labeled compounds in Lonicera morrowii and Adina pilulifera demonstrated that neither this compound nor its stereoisomer, 7-epi-10-hydroxyloganin, served as precursors for secologanin. jst.go.jp This suggests that the hydroxylation at C-10 represents a terminal step or a branch point leading to other compounds, rather than being on the direct path to secologanin.

The enzyme secologanin synthase, a cytochrome P-450 monooxygenase, shows specificity for loganin and does not effectively utilize this compound as a substrate. pugetsound.edusci-hub.se This enzymatic specificity further supports the idea of separate biosynthetic fates for loganin and this compound.

Comparative Analysis of Biological Effects Across Structurally Related Compounds

The structural differences among this compound and its analogues have significant implications for their biological activities. While comprehensive comparative studies are limited, existing research points to distinct effects.

Iridoids as a class are known for a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects. dokumen.pubnih.gov The specific nature and potency of these effects are often dictated by the precise chemical structure.

For instance, studies on various iridoid glycosides have shown that even minor stereochemical changes can significantly alter their biological profiles. mdpi.com While some iridoid glycosides exhibit significant anticancer activity, their aglycones (the non-sugar part) can be even more potent. mdpi.com

The presence of the C-10 hydroxyl group in this compound likely modifies its polarity and ability to interact with biological targets compared to loganin. However, specific comparative studies detailing the differential biological effects between this compound and its close structural relatives like loganin and 7-epiloganin are not extensively documented in the currently available literature.

Chemo-taxonomic Relevance in Plant Systematics

The distribution of iridoids and their structural variants within the plant kingdom is not random and serves as a valuable tool for chemo-taxonomy, the classification of plants based on their chemical constituents. nih.gov The presence or absence of specific iridoids can be characteristic of particular plant families, genera, or even species. mdpi.com

This compound has been identified in several plant species, including Coelospermum balansanum, Galium lovcense, Galium mollugo, and Spermacoce alata, all belonging to the Rubiaceae family. np-mrd.orgresearchgate.net It has also been reported in Teucrium polium (Lamiaceae) and Thymus musilii (Lamiaceae). researchgate.netnih.govresearchgate.net

The occurrence of specific iridoids is a key characteristic in the classification of the Oleaceae family, where different tribes are distinguished by the presence of iridoids from distinct biosynthetic pathways. researchgate.net For example, within the tribe Jasmineae, one group of Jasminum species is characterized by the presence of derivatives of 10-hydroxyoleoside, highlighting the taxonomic significance of hydroxylation at the C-10 position. researchgate.net

Iridoid glycosides are considered important chemotaxonomic markers in the Rubiaceae family. researchgate.net The limited distribution of certain iridoid aglycones within this family further underscores their utility in plant systematics. researchgate.net The presence of this compound in specific genera of Rubiaceae and Lamiaceae suggests its potential as a chemotaxonomic marker for these groups. np-mrd.orgresearchgate.netresearchgate.netnih.govresearchgate.net

Future Research Directions and Advanced Applications

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of 10-hydroxyloganin is part of the broader iridoid pathway, a complex network of enzymatic reactions. Future research is focused on identifying and characterizing the specific enzymes responsible for each step and understanding the intricate regulatory networks that control their expression.

The conversion of loganin (B1675030) to this compound is a critical hydroxylation step. While the broader iridoid pathway has seen significant elucidation, the specific enzyme for this 10-hydroxylation is a key area of investigation. It is hypothesized that a cytochrome P450 monooxygenase (P450) is responsible for this transformation. For instance, in the biosynthesis of other iridoids, P450 enzymes play crucial roles, such as the conversion of loganin to secologanin (B1681713) by secologanin synthase (SLS), a P450 enzyme (CYP72A1). researchgate.netnih.gov Similarly, geraniol-10-hydroxylase (G10H), another P450, catalyzes an early step in the pathway. nih.govresearchgate.net The identification of the specific P450 that acts on loganin to produce this compound is a primary goal.

The regulation of the iridoid biosynthetic pathway is governed by a complex interplay of transcription factors (TFs) . These regulatory proteins bind to promoter regions of biosynthetic genes to activate or repress their expression. Key TF families involved in regulating terpenoid indole (B1671886) alkaloid (TIA) pathways, which include iridoids, have been identified in plants like Catharanthus roseus and Lonicera japonica. bohrium.comnih.gov Future work aims to pinpoint the specific TFs that modulate the expression of the putative this compound synthase.

Table 1: Key Transcription Factor Families in Iridoid Biosynthesis Regulation

| Transcription Factor Family | Known Roles in Related Pathways | Potential Role in this compound Biosynthesis |

| AP2/ERF | ORCA (Octadecanoid-Responsive Catharanthus AP2-domain) TFs regulate key genes in the TIA pathway. nih.govfrontiersin.org | May regulate the expression of genes involved in the later stages of iridoid modification, including the 10-hydroxylation of loganin. |

| bHLH | BIS (bHLH Iridoid Synthesis) TFs (BIS1 and BIS2) exclusively up-regulate genes in the iridoid pathway. frontiersin.org | Could be master regulators that coordinate the expression of the entire pathway leading to this compound. |

| MYB | MYB TFs are involved in the regulation of flavonoid and other secondary metabolite pathways. bohrium.comnih.gov | May act as specific regulators of the this compound branch of the iridoid pathway. |

| WRKY | Implicated in the regulation of secoiridoid biosynthesis in Gentiana macrophylla. frontiersin.org | Could play a role in the stress-induced production of this compound. |

High-Throughput Screening and Metabolomics in Discovery

The discovery of new sources and applications of this compound and its derivatives is being accelerated by high-throughput screening (HTS) and metabolomics.

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds or plant extracts against biological targets. evotec.com This technology can be adapted to screen for new iridoid glycosides with desirable properties or to identify plant species that are rich sources of this compound. frontiersin.org HTS assays can be designed to detect specific biological activities, such as antimicrobial or anti-inflammatory effects, which can then lead to the isolation and identification of the active compounds, including this compound. nih.gov

Metabolomics , the comprehensive analysis of all small-molecule metabolites in a biological sample, is a powerful tool for discovering and profiling iridoids. nih.gov By comparing the metabolite profiles of different plant tissues or species, researchers can identify novel iridoids and understand their distribution. nih.govnih.gov For example, metabolomic studies on Lonicera japonica have identified numerous iridoids and other metabolites, providing insights into the plant's chemical diversity. nih.gov This approach can be used to find new natural sources of this compound and to understand how its production is influenced by environmental factors or genetic variations. bohrium.com

Advancements in Analytical Quantification in Biological Matrices

Accurate and sensitive quantification of this compound in complex biological matrices like plant tissues is crucial for biosynthetic studies, quality control of herbal products, and pharmacological research. Modern analytical techniques have significantly improved the ability to detect and quantify this compound.

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the gold standard for the analysis of iridoid glycosides. Techniques such as UPLC-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) provide high resolution and mass accuracy, enabling the confident identification and quantification of this compound even at low concentrations in crude extracts. frontiersin.org This method allows for the separation of closely related iridoids and provides structural information through fragmentation patterns.

The development of rapid and robust analytical methods is essential for high-throughput analysis. For instance, methods using columns with smaller particle sizes can significantly reduce analysis time without compromising resolution, which is beneficial for screening large numbers of samples. science.gov

Chemoenzymatic and Synthetic Biology Approaches for Sustainable Production

The natural abundance of this compound can be low and variable, making its extraction from plants for potential applications unsustainable. Chemoenzymatic synthesis and synthetic biology offer promising alternatives for its production.

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create complex molecules. nih.govresearchgate.net This approach could be used to synthesize this compound from more readily available precursors. For example, a chemical synthesis route could be used to produce loganin, which is then converted to this compound using a specific hydroxylating enzyme. researchgate.net

Synthetic biology aims to engineer microorganisms like yeast (Saccharomyces cerevisiae) to produce valuable plant-derived compounds. antheia.bionih.gov The entire biosynthetic pathway for a target molecule can be reconstructed in a microbial host, allowing for its production through fermentation. mdpi.comescholarship.org Significant progress has been made in the heterologous production of strictosidine (B192452), a downstream product of the iridoid pathway, in yeast. pnas.org This involves expressing multiple genes from the iridoid pathway, including those leading to the formation of loganin and secologanin. mdpi.com By identifying and incorporating the gene for the 10-hydroxylating enzyme, it is conceivable that yeast could be engineered to produce this compound sustainably. researchgate.netpnas.org

Table 2: Potential Steps for Synthetic Biology Production of this compound in Yeast

| Step | Description | Key Genes/Enzymes |

| Precursor Supply | Engineering yeast to produce geranyl pyrophosphate (GPP), the universal precursor for monoterpenes. | Genes from the mevalonate (B85504) pathway. |

| Iridoid Backbone Formation | Expression of plant enzymes to convert GPP to loganin. | Geraniol (B1671447) synthase (GES), Geraniol-10-hydroxylase (G10H), Iridoid synthase (IS), and others. |

| Hydroxylation | Expression of the specific enzyme that converts loganin to this compound. | Putative loganin-10-hydroxylase (likely a cytochrome P450). |

| Optimization | Fine-tuning gene expression and metabolic fluxes to maximize product yield. | Promoter engineering, pathway balancing. |

Exploration of New Pharmacological Targets and Mechanistic Insights (Non-Human)

While research is ongoing, preliminary studies have indicated potential pharmacological activities for this compound and related iridoids in non-human models.

One of the most notable activities is its anti-leishmanial effect . ijpsjournal.com Studies have shown that 6-beta-hydroxyloganin, an iridoid glucoside from Nyctanthes arbor-tristis, exhibits activity against Leishmania parasites in both macrophage cultures and hamster models. ijpsjournal.com The mechanism of action is an area of active investigation, with some research suggesting that iridoids may interfere with key parasitic metabolic pathways. bestzyme.com

Future research will focus on identifying other potential pharmacological targets for this compound. This includes exploring its effects on inflammatory pathways, as other iridoids have demonstrated anti-inflammatory properties. ontosight.ai In non-human models, this could involve investigating its impact on pro-inflammatory cytokines like TNF-α and interleukins. ijpsjournal.com Molecular docking studies can also be employed to predict potential protein targets and guide experimental validation. researchgate.net

Q & A

Q. What are the standard methodologies for isolating and characterizing 10-Hydroxyloganin from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Characterization relies on spectroscopic methods (NMR, MS) and comparison with published spectral data. For novel isolation protocols, ensure purity (>95%) via HPLC and provide full spectral assignments. For known compounds, cross-validate with existing literature .

Q. How can researchers validate the structural identity of this compound in complex mixtures?

Use tandem mass spectrometry (LC-MS/MS) to confirm molecular weight and fragmentation patterns. Pair this with nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing signals (e.g., hydroxyl group protons). For mixtures, employ preparative HPLC to isolate the compound before analysis. Always include reference standards and negative controls to rule out co-eluting impurities .

Q. What experimental designs are appropriate for assessing this compound’s stability under varying pH and temperature conditions?

Design accelerated stability studies using factorial experiments: vary pH (3–9), temperature (4°C–40°C), and storage duration (1–30 days). Quantify degradation products via HPLC-UV and model degradation kinetics using Arrhenius equations. Include triplicate samples and statistical validation (e.g., ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological activity be resolved across independent studies?

Conduct a meta-analysis to identify methodological disparities, such as differences in:

- Bioassay models (e.g., cell lines vs. animal models).

- Compound purity (e.g., ≥95% vs. lower-grade extracts).

- Dosage regimes (acute vs. chronic exposure). Replicate key experiments under standardized conditions, explicitly reporting purity, solvent systems, and assay parameters. Cross-reference findings with structural analogs to infer structure-activity relationships .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Employ semi-synthetic approaches: modify the hydroxyl or glycosidic moieties using regioselective protection/deprotection techniques. Use computational tools (e.g., molecular docking) to predict bioactive conformations before synthesis. Validate derivative purity via HPLC and NMR, and screen bioactivity using high-throughput assays (e.g., enzyme inhibition or cell viability). Document reaction yields and stereo-chemical outcomes rigorously .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Pharmacokinetics : Administer the compound via relevant routes (oral, intravenous) and measure plasma concentrations over time using LC-MS/MS. Calculate bioavailability, half-life, and tissue distribution.

- Toxicity : Conduct acute and sub-chronic toxicity tests in rodent models, monitoring hematological, hepatic, and renal biomarkers. Include dose-response curves and histopathological analyses. Ensure compliance with ethical guidelines and statistical power analysis to validate sample sizes .

Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound in plant extracts with high sensitivity?

Use ultra-high-performance liquid chromatography (UHPLC) coupled with a diode array detector (DAD) or quadrupole time-of-flight (Q-TOF) MS. Optimize mobile phase gradients to separate this compound from co-occurring iridoids. Validate the method for linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (90–110%) .

Q. How can researchers address low yields of this compound in synthetic pathways?

Troubleshoot reaction conditions:

- Screen catalysts (e.g., Lewis acids) for glycosylation efficiency.

- Optimize solvent polarity and temperature to favor desired intermediates.

- Employ enzymatic catalysis (e.g., glycosyltransferases) for stereo-specific reactions. Document unsuccessful attempts to guide future optimization .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility when reporting this compound bioactivity data?

- Detail assay conditions (e.g., cell culture media, incubation time).

- Report IC₅₀/EC₅₀ values with confidence intervals.

- Include positive controls (e.g., reference inhibitors) and negative controls (solvent-only).

- Deposit raw data in public repositories (e.g., Zenodo) and provide accession codes .

Q. How should conflicting results in this compound’s antioxidant capacity be interpreted?

Evaluate assay specificity: Some methods (e.g., DPPH, FRAP) may interact with non-target compounds. Use orthogonal assays (e.g., ORAC, cellular ROS scavenging) to confirm activity. Compare results under identical experimental conditions and quantify interference from co-extracted phenolics or flavonoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.